molecular formula C16H20N2OS B12939634 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol CAS No. 872544-80-4

1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol

Cat. No.: B12939634
CAS No.: 872544-80-4
M. Wt: 288.4 g/mol
InChI Key: KAEJDQXSJGNFTB-UHFFFAOYSA-N
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Description

1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol is an organic compound that features a unique combination of a cyclohexanol ring, an imidazole ring, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced via a Friedel-Crafts alkylation reaction using 4-(methylsulfanyl)benzene and an appropriate alkylating agent.

    Cyclohexanol Ring Formation: The cyclohexanol ring can be formed through a Grignard reaction, where a cyclohexanone derivative reacts with a Grignard reagent to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexanone.

    Reduction: Formation of 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclohexanol moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Methylsulfanyl)phenyl]pentane-1,4-dione: Similar structure but lacks the imidazole ring and cyclohexanol moiety.

    1-(4-Methylsulfonylphenyl)ethanone: Contains a methylsulfonyl group instead of a methylsulfanyl group and lacks the imidazole and cyclohexanol rings.

Uniqueness

1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

872544-80-4

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

1-[1-(4-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol

InChI

InChI=1S/C16H20N2OS/c1-20-14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3

InChI Key

KAEJDQXSJGNFTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O

Origin of Product

United States

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